molecular formula C17H20N4O6 B2935684 diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate CAS No. 866157-75-7

diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate

Cat. No. B2935684
CAS RN: 866157-75-7
M. Wt: 376.369
InChI Key: UZTTYLWMSFPYRX-UHFFFAOYSA-N
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Description

Diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate is a chemical compound with the molecular formula C17H20N4O6 . It has an average mass of 376.364 Da and a monoisotopic mass of 376.138275 Da .


Molecular Structure Analysis

The molecular structure of diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate consists of a 1,2,4-triazole ring attached to a phenyl ring, which is further connected to a nitro group and a malonate group . More detailed structural analysis would require additional resources or experimental data.

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Methods : Research has explored efficient synthesis methods for related compounds, emphasizing the importance of such molecules in organic synthesis and the development of novel materials. For instance, rapid and convenient synthesis methods at room temperature for related malonate derivatives have been demonstrated, offering potential for industrial-scale production due to their roles as precursors in synthesizing biologically active molecules such as quinoline derivatives with antiviral and anticancer properties (Valle et al., 2018).

  • Structural Analysis and Molecular Design : The crystal and molecular structure analyses of malonate derivatives have provided insights into their molecular conformations and the effects of substitutions on their properties. Such studies are crucial for understanding the reactivity and potential applications of these compounds in material science and catalysis (Crozet et al., 2005).

Application in Material Science

  • Metal–Organic Frameworks (MOFs) : Research into lanthanide metal–organic frameworks using triazole-containing tricarboxylic acid ligands, which are related to the compound of interest, highlights the potential of these materials in luminescence sensing of metal ions and nitroaromatic compounds. This application is significant for environmental monitoring and the development of sensors (Wang et al., 2016).

Pharmaceutical and Biological Research

  • Biological Activity : Derivatives of malonate, similar to the compound , have been synthesized and studied for their biological activities. For example, the synthesis of diethyl 2-((4-nitroanilino)methylene)malonate, a precursor for several quinoline derivatives, shows significant potential due to its biological activities, which include antiviral, immunosuppressive, and anticancer effects (Valle et al., 2018).

Supramolecular Chemistry

  • Supramolecular Assembly Formation : Studies on derivatives of diethyl aryl amino methylene malonate have provided insights into supramolecular assembly formation assisted via non-covalent interactions. These findings are essential for the development of novel materials and the study of molecular interactions (Shaik et al., 2019).

Future Directions

The future directions for research on diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of more selective and potent derivatives .

properties

IUPAC Name

diethyl 2-[2-nitro-1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6/c1-3-26-16(22)15(17(23)27-4-2)14(9-21(24)25)12-5-7-13(8-6-12)20-11-18-10-19-20/h5-8,10-11,14-15H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTTYLWMSFPYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=C(C=C1)N2C=NC=N2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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